molecular formula C11H12O3S B15297319 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol

Cat. No.: B15297319
M. Wt: 224.28 g/mol
InChI Key: QSJAPWPKRLTZGT-UHFFFAOYSA-N
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Description

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol is a compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a sulfonyl group and a phenol group. This unique structure imparts distinct chemical and physical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the sulfonylation of bicyclo[1.1.1]pentane using sulfonyl chlorides under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to generate bicyclo[1.1.1]pentane derivatives on demand. These processes allow for the efficient and scalable production of the compound, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated phenol derivatives.

Mechanism of Action

The mechanism of action of 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol involves its interaction with molecular targets through its phenol and sulfonyl groups. The phenol group can participate in hydrogen bonding and π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups.

    Phenol derivatives: Compounds with phenol groups but different substituents.

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

4-(1-bicyclo[1.1.1]pentanylsulfonyl)phenol

InChI

InChI=1S/C11H12O3S/c12-9-1-3-10(4-2-9)15(13,14)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2

InChI Key

QSJAPWPKRLTZGT-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)S(=O)(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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